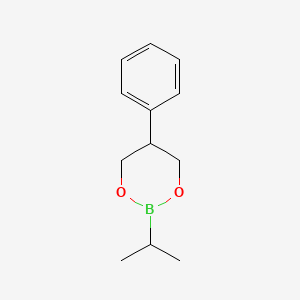
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes oxygen and carbon atoms. The phenyl group attached to the ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with an appropriate diol under dehydrating conditions. One common method is to react phenylboronic acid with isopropyl glycol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boron-containing ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Simpler boron compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The phenyl group enhances the compound’s stability and reactivity by providing a rigid framework.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in similar applications.
2-Phenyl-1,3,2-dioxaborinane: Lacks the isopropyl group, making it less sterically hindered.
5-Phenyl-2-methyl-1,3,2-dioxaborinane: Contains a methyl group instead of an isopropyl group, affecting its reactivity and stability.
Uniqueness
5-Phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to the presence of both a phenyl group and an isopropyl group, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
89561-38-6 |
|---|---|
Molecular Formula |
C12H17BO2 |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-10(2)13-14-8-12(9-15-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
RAURZVRXNVUEAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


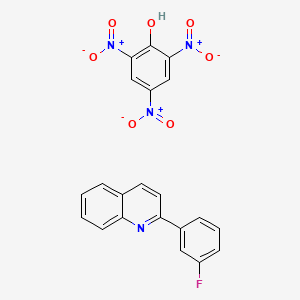
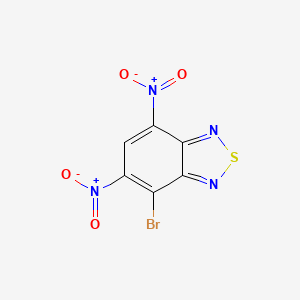
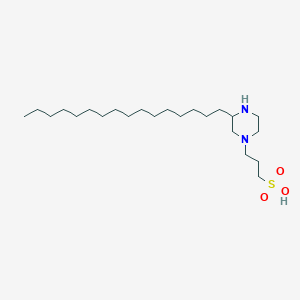
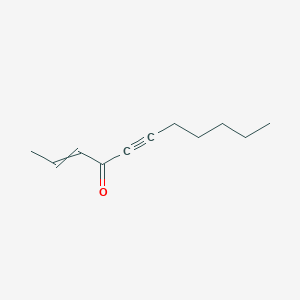
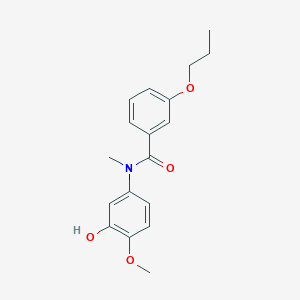
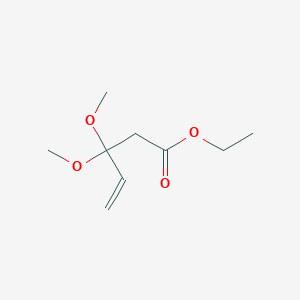
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)

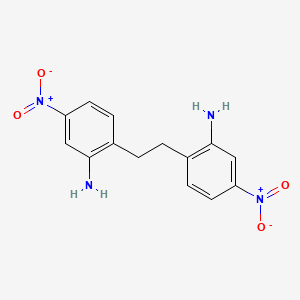
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
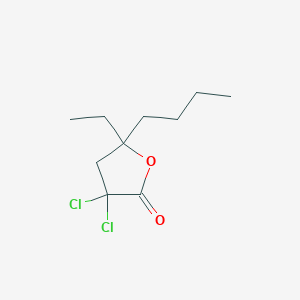
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
